N-(1,3-Benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has attracted significant attention in various fields of scientific research, particularly in medicinal chemistry and material science. This compound features a unique structure that combines a benzenesulfonamide moiety with a benzothiazole ring, which imparts distinct chemical and biological properties. Its structural characteristics enable it to interact with various biological targets, making it a valuable subject of study for potential therapeutic applications.
The compound is classified under sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. It is also associated with benzothiazole derivatives, which are known for their pharmacological activities. The chemical structure can be represented by the following identifiers:
The synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The general synthetic route can be summarized as follows:
This method can be adapted for larger scale production using continuous flow reactors to enhance efficiency and yield .
The molecular structure of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can be analyzed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The compound exhibits characteristic peaks in NMR spectra that correspond to its functional groups.
Key structural data includes:
The compound features:
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide has been identified as a potential inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme involved in glucocorticoid metabolism. The mechanism of action involves:
Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion properties for similar compounds.
Relevant analyses include infrared spectroscopy (FTIR), which shows characteristic absorption bands corresponding to N-H stretching and C=O stretching.
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:
Benzothiazole derivatives exhibit pronounced bioactivity attributable to their unique electronic and spatial characteristics. The bicyclic system contains a thiazole ring fused with benzene, creating a planar configuration conducive to π-π stacking interactions with biological macromolecules. This scaffold demonstrates exceptional versatility in drug design, functioning as:
X-ray crystallographic studies of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides reveal that molecular stability arises from intramolecular hydrogen bonding between the hydrazinyl N-H and thiazolyl nitrogen atoms (N-H···N). This interaction creates a pseudo-six-membered ring, locking the conformation and enhancing target recognition. Additional stability derives from offset π-π interactions between benzothiazole and benzene rings (face-to-face distances: 3.5–3.8 Å) and N-H···O(sulfonyl) hydrogen bonds that stabilize supramolecular architectures [2] [3].
Table 1: Structural Parameters from Crystallographic Analysis of Benzothiazole Sulfonamide Derivatives
Compound | Space Group | Key Torsion Angle (°) | Intermolecular Interactions | Bond Distances (Å) | |
---|---|---|---|---|---|
4-F derivative | P2₁/c | C-S-N-N: -56.2 to -68.8 | N-H···N(thiazolyl) | N-H···N: 1.96–2.04 | |
Chloro analog | P-421c | C-S-N-N: -68.8 | N-H···O(sulfonyl) | N-H···O: 2.07–2.09 | |
Bromo analog | P-421c | Similar to chloro | π-π stacking | Ring centroid: 3.50 | |
Unsubstituted | P-1 | Dihedral angle: 28.3–29.1° | C-H···O(sulfonyl) | C···O: 3.315 | [2] [3] |
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents (e.g., halogens, nitro groups) at the benzenesulfonyl 4-position enhance antimicrobial and anticancer activities by increasing compound acidity and membrane permeability. Conversely, electron-donating groups (e.g., methoxy) at the benzothiazole 6-position improve antidiabetic effects through hydrogen-bond donation capacity. Molecular planarity remains crucial for DNA intercalation, as evidenced by diminished activity in sterically crowded derivatives with ortho-substituted benzene rings [3] [6].
The therapeutic journey of sulfonamides began with the 1935 discovery of Prontosil rubrum (sulfamidochrysoïdine), the first broadly effective synthetic antimicrobial agent. This breakthrough initiated the era of systemic antibacterial chemotherapy and established the sulfonamide moiety (-SO₂NH-) as a versatile pharmacophore. Modern medicinal chemistry exploits sulfonamides not merely as antibacterial agents but as enzyme inhibitors targeting carbonic anhydrases, histone deacetylases (HDACs), and dihydropteroate synthases across therapeutic areas. Over 150 FDA-approved sulfonamide-containing drugs currently address conditions including hypertension, epilepsy, inflammation, and cancer [9].
The strategic fusion of sulfonamides with benzothiazoles originated from efforts to overcome therapeutic limitations of both scaffolds. Early work demonstrated that simple benzothiazoles exhibited promising antitumor activity but suffered from rapid metabolic deactivation, while sulfonamides offered metabolic stability but limited DNA interaction capability. The hybrid approach yielded molecules like N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, which demonstrated significant antidiabetic effects in non-insulin-dependent diabetes mellitus (NIDDM) rat models (37.2% blood glucose reduction at 100 mg/kg, p<0.05 vs. control). Crucially, this compound outperformed glibenclamide in sustained glucose regulation without inducing hypoglycemia, attributed to synergistic pancreatic β-cell stimulation and insulin sensitization [4] [8].
Table 2: Pharmacological Applications of Sulfonamide-Containing Hybrids
Therapeutic Area | Molecular Targets | Clinical Significance | Representative Hybrids | |
---|---|---|---|---|
Antimicrobial | Dihydropteroate synthase | Over 150 FDA-approved drugs | N-(thiazol-2-yl)benzenesulfonamides | |
Antidiabetic | 11β-HSD1, PPARγ | Blood glucose reduction >35% | N-(6-substituted-benzothiazol-2-yl)sulfonamides | |
Anticancer | Histone deacetylase, β-tubulin | Multi-drug resistance reversal | 2-(4-Aminophenyl)benzothiazoles | |
Anti-inflammatory | Cyclooxygenase-2 | COX-2 selectivity >100-fold | Valdecoxib derivatives | [6] [9] |
Recent innovations focus on peptide-drug conjugates that enhance cellular uptake. Octaarginine (R8)-conjugated N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide exhibits potentiated antibacterial activity against Staphylococcus aureus (MIC reduction from 15.6 to 3.9 μg/mL) and Achromobacter xylosoxidans through membrane poration mechanisms. Unlike unconjugated drug, the peptide hybrid creates nanopores (2–5 nm diameter) in bacterial membranes, facilitating compound internalization while circumventing efflux-mediated resistance .
Contemporary drug discovery exploits this scaffold as a multitargeting platform with synthetically tunable properties. Two principal synthetic strategies dominate literature:
2-Aminobenzothiazole + ArSO₂Cl → N-(benzothiazol-2-yl)benzenesulfonamide
Method A affords 40–65% yields over 24 hours at room temperature, while method B provides 60% yield after 1 hour reflux. Critical parameters include nucleophile activation (Et₃N/DMAP catalysis) and strict stoichiometry (1:1.1 amine:sulfonyl chloride ratio) to avoid disubstitution [2] [4].
Bt-NHNH₂ + ArSO₂Cl → Bt-NHNHSO₂Ar
This route produces amino tautomers exclusively, with fluorine derivatives crystallizing in monoclinic P2₁/c space groups and chloro/bromo analogs adopting tetragonal P-421c arrangements [2].
Table 3: Synthetic Methodologies and Yields for Key Derivatives
Synthetic Route | Conditions | Reaction Time | Key Derivatives | Yield Range | |
---|---|---|---|---|---|
Sulfonamide coupling | DCM/Et₃N/DMAP | 6–24 hours | 6-Nitro, 6-methoxy, 6-cyanosulfanyl | 40–65% | |
Hydrazinylsulfone formation | EtOH reflux | 1 hour | 4-Fluoro, 4-chloro, 4-bromo | 39–60% | |
Peptide conjugation | Aqueous/organic solvent | 4 hours | Octaarginine hybrids | 72–85% | [2] [4] |
Pharmacological applications continue to expand across disease domains:
Future directions emphasize computational design of isoform-selective inhibitors and prodrug strategies to enhance blood-brain barrier penetration for neuro-oncology applications. The continued evolution of this scaffold exemplifies rational hybridization’s potential in overcoming therapeutic challenges.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4